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This document provides detailed application notes and protocols for the growth of aluminum
oxynitride (AION) films utilizing Tetrakis(dimethylamido)aluminum (TDMAA) as the aluminum
precursor. These protocols are primarily based on Atomic Layer Deposition (ALD) techniques,
which offer precise control over film thickness and composition at the atomic scale.

Introduction to AION and TDMAA

Aluminum oxynitride (AION) is a ceramic material with a unique combination of properties,
including optical transparency, high hardness, and excellent resistance to corrosion and
radiation.[1][2] These characteristics make it a promising material for a variety of applications,
from transparent armor to protective coatings on medical devices and drug delivery systems.

Tetrakis(dimethylamido)aluminum (TDMAA), with the chemical formula AI(N(CHs)z)s, is an
organometallic compound well-suited as a precursor for the deposition of aluminum-containing
thin films.[3] Its use in ALD processes for growing aluminum nitride (AIN) and AION films is
advantageous due to its high reactivity and thermal stability within typical ALD temperature
windows.[4][5] Notably, TDMAA can lead to films with lower carbon and oxygen impurity levels
compared to other common aluminum precursors like trimethylaluminum (TMA).[4]

Deposition Methodologies
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Atomic Layer Deposition (ALD) is the primary method discussed for the growth of AION films
using TDMAA. ALD is a thin-film deposition technique based on sequential, self-limiting surface
reactions. This process allows for the deposition of conformal films with precise thickness
control, even on complex topographies.

A variation of ALD, known as Atomic Layer Annealing (ALA), has also been shown to produce
high-quality, crystalline AIN films at low temperatures (<400°C) using TDMAA and hydrazine
(N2Ha4).[4][6] This technique involves an additional argon plasma treatment step to enhance film
crystallinity.

Experimental Data Summary

The following tables summarize quantitative data from various studies on the growth of
aluminum-based films using TDMAA.

Table 1: Deposition Parameters for AIN and AION Films using TDMAA

Deposition Co-

Parameter Value Substrate Reference
Method reactant(s)
Deposition -
170 - 290 °C ALD NHs, H20 Silicon <100>  [7]
Temperature
Optimal
Deposition 200 - 230 °C ALD NHs Silicon <100>  [7]
Temp.
Deposition )
400 °C ALD / ALA NzHa Si(111) [4]
Temperature
TDMAA
Bottle 105 °C ALA N2Ha Si(111) [4]
Temperature
TDMAA
. 4s ALD NHs - [5]
Pulse Time
NHs Pulse
_ 12's ALD - - [5]
Time
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Table 2: Properties of AIN and AION Films Grown with TDMAA

Deposition Deposition Co-
Property Value Reference
Method Temp. reactant(s)
Deposition
~0.8 A/cycle Thermal ALD 200 °C NH3 [5][7]
Rate (AIN)
Deposition
> 1 Alcycle Plasma ALD NHs [5]
Rate (AIN)
N/Al Atomic
) ~1.3 ALD 200 °C NH3 [7]
Ratio (AIN)
AION Alo.500.43No.0
N ALD 200 °C NHs, H20 [7]
Composition 7
Impurity
Content <2at. % ALA 400 °C N2Ha [4]
(C/O)
AIN Film
, 2.36 g/cm3 ALD 200 °C N2Ha [7]
Density
AIN Film
_ 2.22 glcm? ALD 200 °C NH3 [7]
Density

Experimental Protocols

The following are generalized protocols for the deposition of AIN and AION films using TDMAA

in an ALD reactor. These should be adapted and optimized for specific equipment and research

goals.

Protocol for Thermal ALD of Aluminum Nitride (AIN)

This protocol is based on the use of TDMAA and ammonia (NHs).

e Substrate Preparation:
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o Clean the silicon substrate using a standard cleaning procedure (e.g., RCA clean) to
remove organic and inorganic contaminants.

o Load the substrate into the ALD reactor.

Reactor Setup:

o Set the reactor chamber temperature to the desired deposition temperature (e.g., 200 °C).

[7]

o Heat the TDMAA precursor bottle to a stable temperature to ensure sufficient vapor
pressure.

ALD Cycle:

o Step 1: TDMAA Pulse: Introduce TDMAA vapor into the reactor chamber for a set duration
(e.g., 4 seconds) to allow for the self-limiting chemisorption of the precursor onto the
substrate surface.[5]

o Step 2: Purge: Purge the reactor with an inert gas (e.g., nitrogen or argon) for a sufficient
time to remove any unreacted TDMAA and gaseous byproducts.

o Step 3: Ammonia (NHs) Pulse: Introduce NHs gas into the chamber for a set duration (e.g.,
12 seconds) to react with the adsorbed TDMAA layer, forming AIN.[5]

o Step 4: Purge: Purge the reactor again with the inert gas to remove unreacted NHs and
reaction byproducts.

Film Growth:

o Repeat the ALD cycle (Steps 1-4) until the desired film thickness is achieved. The
thickness can be estimated based on the growth per cycle (GPC), which is approximately
0.8 Alcycle at 200 °C.[5][7]

Cooldown and Characterization:

o After the final cycle, cool down the reactor under an inert atmosphere.
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o Remove the coated substrate for characterization (e.g., ellipsometry for thickness, XPS for

composition).

Protocol for ALD of Aluminum Oxynitride (AION)

This protocol introduces water vapor periodically during the AIN ALD process to incorporate

oxygen into the film.
e Follow Steps 1 and 2 from the AIN protocol.
» Modified ALD Supercycle:

o Perform a set number of standard AIN ALD cycles as described in the AIN protocol (e.qg.,

'X' cycles).

o Water (H20) Pulse Cycle:
» Step 2a: H20 Pulse: Introduce water vapor into the reactor.
» Step 2b: Purge: Purge the reactor with an inert gas.

o The ratio of AIN cycles to H20 pulse cycles will determine the final stoichiometry of the
AION film. For example, a composition of Alo.s00.43No.07 was achieved by periodically

dosing with water vapor.[7]
e Film Growth:
o Repeat the supercycle until the desired film thickness is reached.

o Follow Step 5 from the AIN protocol for cooldown and characterization.

Visualizations

The following diagrams illustrate the experimental workflows.
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Caption: Atomic Layer Deposition (ALD) workflow for thin film growth.
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Caption: Supercycle scheme for depositing aluminum oxynitride (AION).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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